molecular formula C15H21Br3N4S B13843653 3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide

3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide

Cat. No.: B13843653
M. Wt: 529.1 g/mol
InChI Key: OWUDGNYKTOBPRI-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide is a complex organic compound with the molecular formula C15H21Br3N4S. This compound is known for its utility in the preparation of S-alkyl-N-alkylisothioureas and its application in the synthesis of histamine H3 antagonist clobenpropit and its analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide involves the addition of primary amines to acyl isothiocyanates, followed by S-alkylation and hydrazinolysis. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a histamine H3 antagonist, which could have implications in treating neurological disorders.

    Medicine: Explored for its therapeutic potential in various medical conditions, including allergies and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and immune responses .

Comparison with Similar Compounds

Similar Compounds

    Clobenpropit: A histamine H3 antagonist with a similar structure and function.

    Thioperamide: Another histamine H3 antagonist with comparable biological activity.

Uniqueness

3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide is unique due to its specific chemical structure, which allows for targeted interactions with histamine receptors. This specificity makes it a valuable compound in both research and therapeutic applications.

Properties

Molecular Formula

C15H21Br3N4S

Molecular Weight

529.1 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[2-(4-bromophenyl)ethyl]carbamimidothioate;dihydrobromide

InChI

InChI=1S/C15H19BrN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H

InChI Key

OWUDGNYKTOBPRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)Br.Br.Br

Origin of Product

United States

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